molecular formula C21H17N3O4S B2868025 N-(3-acetylphenyl)-2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872695-70-0

N-(3-acetylphenyl)-2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2868025
CAS No.: 872695-70-0
M. Wt: 407.44
InChI Key: SOKHUHXVYUCNGA-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted with a 1,3-benzodioxole moiety at position 6, linked via a sulfanyl group to an acetamide scaffold. The acetamide nitrogen is further substituted with a 3-acetylphenyl group. Its synthesis likely involves pyridazine functionalization, sulfanyl coupling, and acetamide alkylation, with characterization via NMR and X-ray crystallography .

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S/c1-13(25)14-3-2-4-16(9-14)22-20(26)11-29-21-8-6-17(23-24-21)15-5-7-18-19(10-15)28-12-27-18/h2-10H,11-12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKHUHXVYUCNGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridazine Ring Construction

The pyridazine core is synthesized via a formal [4 + 2] cycloaddition between vinylogous enaminonitriles and sulfonyl hydrazides, as reported by Liu et al.. This method employs a radical-mediated 6-endo-trig cyclization, yielding 3-cyano-substituted pyridazines with sulfonyl groups. Subsequent reduction of the sulfonyl group to thiol is achieved using LiAlH4 or NaBH4 in tetrahydrofuran.

Reaction Conditions :

  • Vinylogous enaminonitrile : 1.2 equiv
  • Sulfonyl hydrazide : 1.0 equiv
  • Catalyst : Mn(OAc)3 (10 mol%)
  • Solvent : DMF, 80°C, 12 h
  • Yield : 68–82%

Functionalization with Benzodioxol

The benzodioxol moiety is introduced via Suzuki-Miyaura coupling. A boronic ester derivative of 2H-1,3-benzodioxol-5-yl is reacted with 3-iodopyridazine under palladium catalysis:

Procedure :

  • 3-Iodopyridazine (1.0 equiv), 2H-1,3-benzodioxol-5-ylboronic acid (1.5 equiv)
  • Catalyst : Pd(PPh3)4 (5 mol%)
  • Base : Cs2CO3 (2.0 equiv)
  • Solvent : Toluene/H2O (4:1), 90°C, 24 h
  • Yield : 75%

Synthesis of 2-Chloro-N-(3-Acetylphenyl)Acetamide

Acetylation of 3-Aminophenol

3-Aminophenol is acetylated using acetic anhydride in pyridine:

  • 3-Aminophenol (1.0 equiv), Ac2O (1.2 equiv), Pyridine (3.0 equiv), RT, 6 h
  • Yield : 95%

Chloroacetylation

The acetylated amine is reacted with chloroacetyl chloride:

  • N-(3-Acetylphenyl)amine (1.0 equiv), ClCH2COCl (1.1 equiv)
  • Base : Et3N (2.0 equiv), Solvent : CH2Cl2, 0°C → RT, 4 h
  • Yield : 88%

Thioether Linkage Formation

The thiol group on the pyridazine reacts with 2-chloro-N-(3-acetylphenyl)acetamide via nucleophilic substitution:

Optimized Protocol :

  • 6-(2H-1,3-Benzodioxol-5-yl)pyridazin-3-thiol (1.0 equiv)
  • 2-Chloro-N-(3-acetylphenyl)acetamide (1.1 equiv)
  • Base : K2CO3 (2.0 equiv)
  • Solvent : DMF, 60°C, 8 h
  • Yield : 72%

Side Reaction Mitigation :

  • Exclusion of moisture to prevent hydrolysis of the chloroacetamide.
  • Use of anhydrous DMF and molecular sieves.

Analytical Data and Characterization

Property Value Method
Molecular Formula C21H18N4O4S HRMS (ESI+)
Molecular Weight 422.46 g/mol Calculated
Melting Point 198–200°C DSC
1H NMR (400 MHz, DMSO) δ 10.32 (s, 1H, NH), 8.45 (d, J=8.8 Hz, 1H), 7.92 (d, J=2.4 Hz, 1H), 6.98–6.85 (m, 3H), 5.99 (s, 2H), 4.22 (s, 2H), 2.55 (s, 3H) Bruker Avance III
HPLC Purity 98.5% C18, MeCN/H2O (70:30)

Comparative Evaluation of Synthetic Routes

Palladium-Catalyzed vs. Radical Pathways

  • Suzuki Coupling : Higher regioselectivity but requires stringent anhydrous conditions.
  • Radical Cyclization : Avoids precious metals but necessitates radical initiators (e.g., Mn(OAc)3).

Thiol Stability

  • Thiol intermediates are prone to oxidation; thus, in situ generation using NaSH or thiourea is preferred.

Industrial Scalability and Process Optimization

Gram-Scale Synthesis :

  • A 10 g scale reaction achieved 70% yield with comparable purity, validating scalability.

Green Chemistry Considerations :

  • Replacement of DMF with cyclopentyl methyl ether (CPME) reduced environmental impact without compromising yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace certain groups with others, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of modified compounds with different functional groups.

Scientific Research Applications

N-(3-acetylphenyl)-2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic uses, such as anti-inflammatory, anticancer, or antimicrobial effects.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which N-(3-acetylphenyl)-2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}acetamide exerts its effects is likely related to its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Variations

Pyridazine vs. Triazole/Pyrimidine Cores
  • G856-6498 (): Shares the pyridazine core and 1,3-benzodioxole substituent but differs in the acetamide substituent (2-methoxyphenyl vs. 3-acetylphenyl). The methoxy group may enhance solubility, while the acetyl group could influence target binding via hydrophobic interactions .
  • VUAA-1 and OLC-12 (): Triazole-based Orco agonists with ethylphenyl and pyridinyl substituents. Their sulfanyl acetamide structure aligns with the target compound, but the triazole core confers distinct electronic properties, likely affecting receptor selectivity .
  • This structural difference may reduce cross-reactivity in enzymatic assays .
Table 1: Core Heterocycle Comparison
Compound Core Structure Key Substituents Potential Bioactivity Reference
Target Compound Pyridazine 1,3-Benzodioxol-5-yl, 3-acetylphenyl Unknown (structural analogy) -
G856-6498 Pyridazine 1,3-Benzodioxol-5-yl, 2-methoxyphenyl Unknown (screening compound)
VUAA-1 Triazole 4-Ethylphenyl, pyridinyl Olfactory receptor agonist
N-(4-Chlorophenyl) derivative Pyrimidine 4,6-Diamino, 4-chlorophenyl Antimicrobial

Substituent Effects on Bioactivity

Acetamide Nitrogen Substitutents
  • 3-Acetylphenyl (Target Compound): The acetyl group may enhance membrane permeability due to moderate hydrophobicity.
  • 2-Fluorobenzyl/4-Fluorobenzyl (Compounds 38, 39; ): Fluorine substituents improve metabolic stability and antimicrobial activity (MIC: 12.5–25 µg/mL against E. coli). The target compound lacks reported MIC data, but fluorinated analogs highlight substituent-driven efficacy .
  • 2-Pyridyl/m-Tolyl (): Pyridyl groups enable π-π stacking in enzyme binding pockets, while tolyl groups contribute steric bulk. These variations suggest tunability for target-specific interactions .
Sulfanyl-Linked Moieties
  • Thienyl/Trifluoromethyl (): Thiophene and CF₃ groups increase lipophilicity, impacting bioavailability. The absence of such groups in the target compound may limit its pharmacokinetic profile .

Biological Activity

N-(3-acetylphenyl)-2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and anti-inflammatory effects. This article synthesizes available research findings, including case studies and detailed analyses, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N3O4S, with a molecular weight of 341.36 g/mol. The structure features an acetamide moiety linked to a pyridazine ring and a benzodioxole group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Neuroprotective Effects : Studies on related benzimidazole-containing acetamide derivatives have shown that they can attenuate oxidative stress and neuroinflammation in animal models. For instance, compounds similar to this compound were effective in reducing markers of neuroinflammation such as TNF-α and COX-2 in ethanol-induced neurodegeneration models .
  • Antioxidant Activity : The compound's structural components suggest a potential for antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is implicated in various neurodegenerative diseases.
  • Anti-inflammatory Properties : The presence of the sulfanyl group may enhance the compound's ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Neuroprotective Study

In a study investigating the neuroprotective effects of related compounds, adult male Sprague Dawley rats were administered ethanol to induce neurodegeneration. Subsequently, treatment with derivatives similar to this compound demonstrated significant improvements in memory performance and reductions in oxidative stress markers. The study utilized ELISA techniques to quantify levels of inflammatory cytokines and demonstrated that treatment reduced levels of p-NF-κB and COX-2 significantly compared to control groups .

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Oxidative Stress : By scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.
  • Modulation of Neuroinflammatory Pathways : Inhibiting the activation of microglia and reducing the expression of pro-inflammatory cytokines.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
NeuroprotectionReduced neuronal death in ethanol models
AntioxidantScavenging free radicals
Anti-inflammatoryDecreased TNF-α and COX-2 levels

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